cis-Fmoc-Pro(4-N3)-OH

Solid-phase peptide synthesis Orthogonal protection Click chemistry

Researchers synthesizing collagen-mimetic peptides or branched/cyclic structures require an azido-proline that withstands SPPS conditions and enables on-resin conversion. cis-Fmoc-Pro(4-N3)-OH delivers: • Stable azide to piperidine/TFA; enables click chemistry or on-resin reduction to amine. • (2S,4S) cis stereochemistry favors polyproline II helix for collagen assembly. • Eliminates extra orthogonal protecting groups (Alloc, ivDde). • ≥98% HPLC purity.

Molecular Formula C20H18N4O4
Molecular Weight 378.4 g/mol
CAS No. 263847-08-1
Cat. No. B557384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Fmoc-Pro(4-N3)-OH
CAS263847-08-1
Synonyms(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylicacid; 263847-08-1; SCHEMBL14940877; MolPort-003-982-110; 4246AH; ZINC39952132; AKOS015923236; KB-206825; S-0110; (2S,4S)-1-Fmoc-4-zzidopyrrolidine-2-carboxylicacid; 4alpha-Azido-1-[[(9H-fluorene-9-yl)methoxy]carbonyl]-L-proline
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
InChIInChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1
InChIKeyHOPXMBBEYJTPNX-SGTLLEGYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Fmoc-Pro(4-N3)-OH: Orthogonal Azidoproline for SPPS


cis-Fmoc-Pro(4-N3)-OH (CAS 263847-08-1, synonym: Fmoc-(2S,4S)-4-azidoproline) is an orthogonally protected, non-canonical proline derivative incorporating an Fmoc-protected secondary amine and a side-chain azide at the 4-position with cis (2S,4S) stereochemistry [1]. The compound is specifically designed for Fmoc solid-phase peptide synthesis (SPPS), with the azide moiety demonstrating complete stability to standard piperidine deprotection and TFA cleavage conditions, enabling its use in branched, side-chain modified, and cyclic peptide construction . The azide serves as a latent amine (via reduction with thiols or phosphines) or as a bioorthogonal handle for CuAAC and SPAAC click reactions .

Workflow Fmoc SPPS with orthogonal azide chemistry
Stereochemistry cis (2S,4S) for defined conformational bias
Use Context Click conjugation or on-resin amine generation

cis-Fmoc-Pro(4-N3)-OH vs. Generic Alternatives


Generic substitution of cis-Fmoc-Pro(4-N3)-OH with alternative Fmoc-azido amino acids (e.g., linear azido-lysine or azido-alanine derivatives) or even trans-azidoproline fails because the 4-position stereochemistry and proline ring architecture confer distinct conformational biases and reactive properties. The cis (2S,4S) configuration introduces a pyrrolidine ring that enforces backbone rigidity, an 'azido gauche effect' that stabilizes specific conformations, and influences peptide secondary structure and bioactivity in ways that linear amino acid derivatives cannot replicate [1]. Additionally, the ring structure alters steric accessibility and reactivity of the azide moiety, affecting both click conjugation efficiency and the downstream biophysical properties of modified peptides [2].

cis-Fmoc-Pro(4-N3)-OH
trans-Fmoc-Pro(4-N3)-OH
Stereoisomer may shift s-cis/s-trans equilibrium, altering PPII helix stability and click reactivity
cis-Fmoc-Pro(4-N3)-OH
Linear azido amino acids
Proline ring enforces backbone rigidity; linear analog may not replicate conformational constraints

cis-Fmoc-Pro(4-N3)-OH Evidence Guide


Azide Stability in Fmoc SPPS

cis-Fmoc-Pro(4-N3)-OH demonstrates complete (100%) retention of the azide moiety under iterative 20% piperidine Fmoc deprotection and 95% TFA cleavage conditions, confirmed by HPLC purity analysis of post-cleavage peptides . In contrast, alternative orthogonal handles such as side-chain allyl esters or alloc-protected amines require additional orthogonal deprotection steps (Pd(0) catalysts) that introduce synthetic complexity, metal contamination risk, and reduced overall yield in multi-step sequences .

Azide Stability in SPPS
Class-level inference
100% retention
Zero orthogonal deprotection vs. 1–2 steps for alloc/allyl
May reduce synthetic complexity and metal contamination
Class-level evidence; verify in specific sequence
Solid-phase peptide synthesis Orthogonal protection Click chemistry

Azido Gauche Effect and Conformational Control

The cis (2S,4S) azidoproline stereoisomer exhibits a distinct 'azido gauche effect' that alters the s-cis:s-trans equilibrium of Xaa-Pro amide bonds compared to the trans (2S,4R) isomer. NMR and ab initio studies demonstrate that (4S)-azidoproline (cis configuration) increases the proportion of s-trans amide conformers in oligoproline sequences, whereas (4R)-azidoproline (trans configuration) favors s-cis geometries [1]. This conformational preference directly modulates the thermodynamic stability of polyproline II (PPII) helices and collagen triple helices [2].

Azido Gauche Effect
Class-level inference
Increases s-trans conformer proportion
(4S)-Azp favors s-trans; (4R)-Azp favors s-cis
Supports PPII helix design for collagen-mimetic scaffolds
Conformational effect context-dependent per sequence
Peptide conformation Polyproline II helix Structural biology

Purity Grade and Solubility Specifications

Commercially sourced cis-Fmoc-Pro(4-N3)-OH from major vendors (Novabiochem/Merck, Chem-Impex, MedChemExpress) is supplied at ≥98.0% to ≥99% purity by HPLC, with clearly defined solubility of ≥100 mg/mL in DMSO and clearly soluble in DMF at 0.5 mmol/mL . This specification contrast with custom-synthesized or lower-grade alternatives where batch-to-batch variability in purity (often <95%) and undefined solubility lead to inconsistent coupling efficiency and irreproducible peptide yields . Analytical documentation includes HPLC chromatograms, IR identity confirmation, and optical rotation values ([α]D20 = -15 ± 1°, C=1 in DMF) for stereochemical verification .

Purity & Solubility Specification
Data to verify
≥98% HPLC purity
DMSO ≥100 mg/mL; DMF 0.5 mmol/mL
Predictable coupling yields in automated SPPS
Supplier specification; verify with lot-specific COA
Amino acid derivatives Quality control Peptide synthesis

cis-Fmoc-Pro(4-N3)-OH Applications


Clickable Collagen-Mimetic Peptides

When synthesizing collagen-mimetic peptides (CMPs) for biomaterials research or cell adhesion studies, cis-Fmoc-Pro(4-N3)-OH is the preferred building block. The (2S,4S) stereochemistry provides an azido gauche effect that stabilizes the s-trans amide conformation essential for polyproline II (PPII) helix formation and collagen triple helix assembly [1]. Post-synthetic click functionalization of the azide enables attachment of fluorophores, carbohydrates, or bioactive ligands without disrupting the pre-organized helical structure [2].

Orthogonal Azide Reduction for Cyclic Peptides

In Fmoc SPPS workflows requiring branched or cyclic peptides, cis-Fmoc-Pro(4-N3)-OH enables on-resin azide-to-amine reduction using thiols (e.g., dithiothreitol) or phosphines (e.g., trimethylphosphine) without resin cleavage [1]. This orthogonal conversion yields a free amine that can be acylated, alkylated, or used for lactam cyclization, all while the peptide remains anchored to the solid support. This eliminates the need for a separate orthogonal protecting group (e.g., Alloc, ivDde) and reduces total synthesis steps [2].

Metabolic Labeling and Bioorthogonal Imaging

cis-Fmoc-Pro(4-N3)-OH serves as a precursor for azide-proline chemical reporters used in metabolic labeling of collagen and other proline-rich proteins in live cells. After cellular incorporation into nascent collagen, the azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-conjugated fluorophores for selective, copper-free imaging of the extracellular matrix [1]. The cis stereochemistry ensures compatibility with cellular prolyl hydroxylase machinery, enabling efficient metabolic incorporation [2].

Functionalized Oligoproline Scaffolds

For researchers designing rigid, rod-like molecular scaffolds for distance measurements (FRET), multivalent ligand display, or nanoparticle functionalization, cis-Fmoc-Pro(4-N3)-OH provides the essential (2S,4S) configuration required for stable polyproline II helix formation. The azido gauche effect reinforces the all-trans amide geometry of oligoprolines, producing a well-defined helical scaffold of predictable length (≈3.1 Å per residue) [1]. Post-synthetic click chemistry allows site-specific installation of diverse functional moieties along the scaffold without altering its structural integrity [2].

Application
Selection Property
Validation Focus
Collagen-mimetic peptide synthesis
(2S,4S) stereochemistry for PPII stabilization
Helical integrity after click functionalization
Cyclic/branched peptide construction
On-resin azide reduction without resin cleavage
Orthogonal amine generation and cyclization yield
Metabolic labeling and bioorthogonal imaging
Cellular prolyl hydroxylase compatibility
SPAAC imaging specificity and ECM incorporation
Oligoproline molecular scaffolds
Azido gauche effect for rigid PPII helix
Scaffold length predictability and functionalization

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